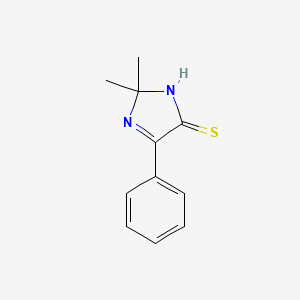

2,2-二甲基-4-苯基-2,5-二氢-1H-咪唑-5-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

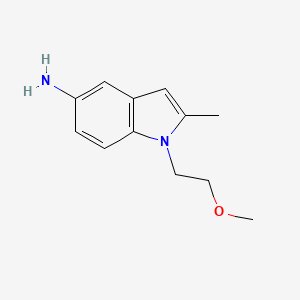

The compound "2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione" is a derivative of imidazole, which is a five-membered ring heterocycle containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse biological activities and their use in various chemical reactions.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one was achieved in four steps starting from benzimidinium chloride, proceeding through several intermediates, and utilizing reagents such as dimethyl acetylenedicarboxylate and hydrazine hydrate . Similarly, the synthesis of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one involved the use of single crystal X-ray diffraction to determine the crystal structure, indicating the importance of structural analysis in the synthesis of imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one revealed that the imidazole ring is almost perpendicular to the phenyl ring, which could influence its reactivity and interaction with biological targets . The crystal structure of another derivative, 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, was solved using direct methods and refined by full matrix least-squares procedures, highlighting the complexity of these molecules .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, which can be utilized for further functionalization or for the synthesis of more complex molecules. The study of photochromism of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl showed that these compounds can undergo structural changes upon irradiation, which is a type of chemical reaction that could be exploited in material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as acidity constants and solubility, are important for their practical applications. The pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provided insights into the acidity of these compounds, which is relevant for their behavior in biological systems and chemical reactions . The synthesis and properties of 1,3-Diisopropyl-4,5-dimethylimidazolium-2-carboxylate, a stable carbene adduct of carbon dioxide, demonstrated the potential of imidazole derivatives in carbon capture and utilization .

科学研究应用

合成和化学反应

- 咪唑衍生物的合成:一项研究描述了 3,4-二取代-6,7-二氢-咪唑并[2,1-b][1,3]噻唑和 3,4-二取代-7,8-二氢-6H-咪唑并[2,1-b][1,3]噻嗪的合成,显示了它们对癌细胞的细胞毒性作用。这项研究重点介绍了合成类似咪唑衍生物的方法及其在药学中的潜在应用 (Meriç、Incesu 和 Hatipoğlu,2008)。

- 两性亲核性:另一项研究探讨了 1,4,5-三取代 2,3-二氢-1H-咪唑-2-硫酮与亲电试剂反应中的亲核行为,提供了对其化学反应性和合成化学中潜在应用的见解 (Mlostoń、Gendek、Linden 和 Heimgartner,2008)。

生物活性与应用

- 抗癌特性:对取代的 1,3,4-噻二唑和咪唑并[2,1-b][1,3,4]噻二唑衍生物的研究表明具有显着的抗菌和抗真菌活性,表明在开发新的抗菌剂方面具有潜在用途 (Chandrakantha、Isloor、Shetty、Fun 和 Hegde,2014)。

- 缓蚀:芳基氨基取代的巯基咪唑衍生物已被研究作为酸性介质中碳钢的缓蚀剂。他们的研究揭示了类似咪唑衍生物在工业应用中的潜力,特别是在保护金属免受腐蚀方面 (Duran、Yurttaş 和 Duran,2021)。

材料科学和其他应用

- 光致变色和磁性材料:一项关于包含咪唑衍生物的双噻吩乙烯-钴(II)配合物的研究突出了它们的缓慢磁弛豫和光致变色行为,表明在材料科学中的应用,特别是在开发新型光学和磁性材料方面 (Cao、Wei、Li 和 Gu,2015)。

属性

IUPAC Name |

2,2-dimethyl-4-phenyl-1H-imidazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-11(2)12-9(10(14)13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDYXWDELXIWSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=S)C(=N1)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601205415 |

Source

|

| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione | |

CAS RN |

4602-37-3 |

Source

|

| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4602-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)